N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide
Overview
Description
N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an adamantyl group, a furan ring, and a chlorinated phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the adamantyl group and the furan ring. The adamantyl group can be synthesized through the alkylation of adamantane, while the furan ring is formed via a cyclization reaction. The chlorinated phenoxy moiety is introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under controlled conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorinated phenoxy moiety can be reduced to form the corresponding phenol.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The chlorinated phenoxy moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also play a role in the compound’s bioactivity by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide can be compared with other compounds that possess similar structural features:
N-(1-adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea: Shares the adamantyl group but differs in the presence of a thieno[2,3-d]pyrimidine ring.
2-Bromoethylamine: Contains a bromoethyl group instead of the adamantyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClNO3/c1-3-24(26-12-17-9-18(13-26)11-19(10-17)14-26)28-25(29)23-7-5-21(31-23)15-30-20-4-6-22(27)16(2)8-20/h4-8,17-19,24H,3,9-15H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFQKFHLQOXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(O4)COC5=CC(=C(C=C5)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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